1-Bromo-3,5-diiodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKWRDOTWLACTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617204 | |
| Record name | 1-Bromo-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149428-64-8 | |
| Record name | 1-Bromo-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,5-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Bromo 3,5 Diiodobenzene
Organometallic Approaches: Metal-Halogen Exchange Reactions
Organometallic pathways, particularly metal-halogen exchange reactions, offer a powerful and selective method for the synthesis of polyhalogenated aromatics. This strategy leverages the differential reactivity of carbon-halogen bonds to achieve regioselective metalation and subsequent functionalization. The reaction typically involves treating an aryl halide with an organometallic reagent, most commonly an organolithium compound, to replace the halogen atom with a metal. wikipedia.org
Reactivity Differentials in Halogen Selectivity
The success of metal-halogen exchange for selective synthesis hinges on the predictable reactivity differences among various carbon-halogen bonds. The rate of exchange is kinetically controlled and follows the trend I > Br > Cl > F. wikipedia.org This hierarchy is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the halogen group. The C-I bond is the longest and weakest, making it the most susceptible to cleavage and exchange with an organometallic reagent.
In the context of a molecule like 1,3-dibromo-5-iodobenzene, treatment with one equivalent of an organolithium reagent such as n-butyllithium at low temperatures would lead to the selective exchange of the iodine atom over the bromine atoms. This generates a lithiated intermediate, 3,5-dibromophenyllithium, with high regioselectivity. This principle allows for the iodine atoms in a diiodinated precursor to be targeted specifically, leaving the bromine atom untouched.
| Halogen | C-X Bond Energy (kJ/mol) | Relative Exchange Rate |
| I | ~228 | Fastest |
| Br | ~285 | Intermediate |
| Cl | ~346 | Slow |
| F | ~485 | Very Slow/Inert |
This table illustrates the general trend in carbon-halogen bond energies and their correlation with the rate of metal-halogen exchange.
Mechanistic Considerations for Bromine Introduction via Organometallic Intermediates
The mechanism of lithium-halogen exchange is generally understood to proceed through the formation of an "ate" complex, where the nucleophilic alkyl group of the organolithium reagent attacks the halogen atom on the aromatic ring. imperial.ac.uk This is followed by the expulsion of an alkyl halide and the formation of the new aryllithium species.
For synthesizing 1-bromo-3,5-diiodobenzene, a common strategy involves starting with 1,3,5-tribromobenzene. Controlled metal-halogen exchange can replace one bromine with lithium, which can then be quenched with an iodine electrophile (e.g., I₂). However, achieving mono-iodination without side reactions can be challenging.
A more precise approach starts with 3,5-dibromoaniline. The amino group can be converted to a bromine via a Sandmeyer reaction (discussed in section 2.2.2) to form 1,3,5-tribromobenzene. Subsequently, this substrate is subjected to a highly selective metal-halogen exchange. By carefully controlling stoichiometry and temperature (often below -78 °C), one equivalent of n-butyllithium can selectively replace one bromine atom. The resulting 3,5-dibromophenyllithium intermediate is then reacted with an iodinating agent like molecular iodine (I₂) or 1,2-diiodoethane (B146647) to introduce the first iodine atom. A second, separate metal-halogen exchange and iodination step would be required to introduce the second iodine, which is less practical than starting with a di-iodinated precursor. The bromine atom is typically present on the starting material and is retained due to its lower reactivity in the exchange reaction compared to iodine.
Optimization of Reaction Parameters and Yield Enhancement
The yield and selectivity of metal-halogen exchange reactions are highly dependent on several experimental parameters. Careful optimization is crucial to prevent side reactions such as protonation of the organometallic intermediate, formation of symmetrical biaryls, or multiple halogen exchanges.
Temperature: These reactions are almost universally conducted at low temperatures, typically ranging from -78 °C to -100 °C. Low temperatures suppress side reactions, including potential elimination to form benzyne (B1209423) intermediates and reaction with the solvent. imperial.ac.uk
Solvent: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used as they can solvate the lithium cation, increasing the reactivity of the organolithium reagent. However, the solvent must be aprotic and rigorously dried to prevent quenching the highly basic intermediates.
Reagent: n-Butyllithium and sec-butyllithium (B1581126) are common choices, with tert-butyllithium (B1211817) being even more reactive. The choice of reagent can influence the rate and selectivity of the exchange. imperial.ac.uk
Stoichiometry: Precise control over the amount of organometallic reagent is essential to ensure selective mono-exchange and avoid further reactions at other halogen sites.
| Parameter | Condition | Rationale |
| Temperature | -78 °C to -100 °C | Minimizes side reactions, enhances kinetic selectivity. |
| Solvent | Anhydrous THF, Diethyl Ether | Solvates cation, aprotic to prevent quenching. |
| Reagent | n-BuLi, t-BuLi | Controls reactivity and exchange rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and CO₂. |
This table summarizes the key optimized parameters for enhancing yield in metal-halogen exchange reactions.
Classical Halogenation Strategies
Classical methods, primarily involving electrophilic aromatic substitution (EAS), provide an alternative route to this compound. These strategies rely on the sequential introduction of halogen atoms onto a benzene (B151609) ring, governed by the directing effects of the substituents already present.
Sequential Halogenation Protocols (e.g., Iodination followed by Bromination)
Synthesizing this compound from benzene via sequential electrophilic aromatic substitution is a multi-step process that requires careful planning due to the directing effects of halogen substituents. Halogens are deactivating yet ortho, para-directing groups.
A plausible synthetic sequence could begin with the iodination of benzene. Direct iodination with I₂ is a reversible and unfavorable reaction, so it requires an oxidizing agent like nitric acid or hydrogen peroxide to remove the HI byproduct and drive the reaction forward. youtube.com This produces iodobenzene (B50100). A second iodination would be directed to the ortho and para positions. To achieve the desired 1,3,5-substitution pattern, it is often more effective to start with a precursor that directs meta.
A more practical route starts with aniline (B41778). The amino group is a strong activating, ortho, para-director.
Diazotization and Iodination: Aniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a benzenediazonium (B1195382) salt. Subsequent treatment with potassium iodide (KI) yields iodobenzene.
Nitration: Iodobenzene is nitrated (HNO₃, H₂SO₄), yielding primarily p-iodonitrobenzene due to the para-directing nature of iodine.
Second Iodination: A second iodination under forcing conditions could potentially add an iodine atom, but regiocontrol is poor.
A more controlled synthesis often involves blocking positions and manipulating directing groups. A well-documented pathway for a similar compound, 1-bromo-3-chloro-5-iodobenzene, starts from benzene and proceeds through nitration, reduction to aniline, acylation to protect the amine, followed by sequential halogenations and finally removal of the initial directing group. study.com Following this logic for this compound:
Start with 3,5-dibromoaniline.
Perform a diazotization reaction followed by treatment with KI to replace the amino group with iodine, yielding 1,3-dibromo-5-iodobenzene.
This product can then undergo a selective metal-halogen exchange at the more reactive iodine position, followed by quenching with a bromine electrophile, though this combines organometallic and classical steps. A purely classical approach is less direct for this specific substitution pattern.
Sandmeyer Reaction for Regioselective Bromination
The Sandmeyer reaction is a powerful tool for introducing halogens and other groups onto an aromatic ring with high regioselectivity, starting from an aryl amine. wikipedia.orgnih.gov This reaction proceeds via the conversion of the amino group into a diazonium salt, which is then displaced by a nucleophile, typically with catalysis by copper(I) salts. organic-chemistry.org
To synthesize this compound, the ideal starting material would be 3,5-diiodoaniline (B149867).
Diazotization: 3,5-diiodoaniline is treated with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt (3,5-diiodobenzenediazonium bromide).
Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). nih.govgoogle.com The copper(I) salt catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and facilitating the substitution of the diazonium group with a bromide ion from the CuBr complex. This step yields the final product, this compound.
This method is highly efficient and regioselective because the position of the incoming bromine atom is predetermined by the location of the amino group on the starting aniline.
| Step | Reagents | Intermediate/Product | Purpose |
| 1. Diazotization | 3,5-diiodoaniline, NaNO₂, HBr (aq) | 3,5-diiodobenzenediazonium bromide | Formation of the diazonium salt intermediate. |
| 2. Sandmeyer | Diazonium salt, CuBr | This compound | Catalytic displacement of the diazonium group with bromide. wikipedia.org |
This table outlines the steps and reagents for the synthesis of this compound via the Sandmeyer reaction.
Comparative Analysis of Synthetic Pathways
The synthesis of polysubstituted halogenated benzenes such as this compound requires precise control over regioselectivity. Various synthetic methodologies can be employed, each with distinct advantages and limitations regarding efficiency, selectivity, and scalability.
Efficiency, Selectivity, and Scalability Assessments
The primary synthetic routes to this compound involve multi-step processes, often starting from simpler aromatic precursors. Key methods include metal-halogen exchange reactions and diazotization-substitution sequences (Sandmeyer-type reactions).
One common approach involves a metal-halogen exchange reaction, starting from a triiodoarene precursor. This method allows for the selective replacement of one iodine atom with bromine. The regioselectivity in such reactions is influenced by both steric and electronic factors; the accessibility of the iodine atoms to the organometallic reagent plays a crucial role. While this route can provide the target compound, isolated yields are often moderate, in the range of 68%.
Strategies to optimize the yield and minimize side reactions, such as over-halogenation or decomposition, are critical. These strategies include:
Low-temperature conditions: Employing temperatures as low as -78°C can help suppress undesired reaction pathways.
Stoichiometric control: Using substoichiometric amounts of the organometallic reagent can minimize the formation of over-brominated products.
Flow chemistry: Implementing continuous flow systems allows for precise control over reaction kinetics and residence time, potentially leading to improved yields and purity.
Another viable pathway is the Sandmeyer reaction, which involves the diazotization of an appropriate aniline precursor (e.g., 3,5-diiodoaniline) followed by substitution with a bromide source, typically in the presence of a copper catalyst. The Sandmeyer reaction is a versatile and widely used method for introducing halogens onto an aromatic ring. nih.govresearchgate.net The efficiency of this reaction can be high, with some syntheses of related aryl bromides achieving yields in the 87–97% range under optimized conditions. nih.gov
| Synthetic Pathway | Typical Precursor | Key Reagents | Reported Yield | Selectivity | Scalability Considerations |
|---|---|---|---|---|---|
| Metal-Halogen Exchange | 1,3,5-Triiodobenzene | Organometallic reagents (e.g., Grignard, organolithium), Bromine source | ~68% | Good; controlled by steric/electronic factors. | Requires cryogenic conditions and careful stoichiometric control, which can be challenging on a large scale. |
| Sandmeyer Reaction | 3,5-Diiodoaniline | NaNO₂, HBr, CuBr | Potentially high (yields for analogous reactions can exceed 85%). nih.govresearchgate.net | Excellent; position of substitution is determined by the starting aniline. | Generally scalable; however, diazonium salts can be unstable and require careful temperature control. google.com |
Analogous Synthesis Routes for Related Halogenated Benzenes
The challenges and strategies involved in synthesizing this compound are mirrored in the preparation of other symmetrically trisubstituted halogenated benzenes. Examining these analogous routes provides valuable insight into the broader field of halogenated aromatic synthesis.
For instance, the synthesis of 1-bromo-3,5-dichlorobenzene can be achieved via a multi-step process starting from acetanilide (B955). This pathway involves:
Chlorination of acetanilide in aqueous sulfuric acid.
Deacetylation of the resulting dichlorophenyl acetamide.
Bromination of the dichloroaniline intermediate.
Removal of the amino group via a deamination reaction to yield the final product. google.com
This sequence highlights the use of a protecting group (acetyl) to control the regioselectivity of the initial halogenation steps.
Similarly, 1-bromo-3,5-difluorobenzene is often prepared from 3,5-difluoroaniline (B1215098) using the Sandmeyer reaction. google.com The process involves the diazotization of the aniline with sodium nitrite in the presence of hydrobromic acid, followed by the copper(I) bromide-catalyzed conversion of the diazonium salt to the desired brominated product. google.com
| Target Compound | Starting Material | Key Transformation | Significance of the Route |
|---|---|---|---|
| 1-Bromo-3,5-dichlorobenzene | Acetanilide | Sequential chlorination, deacetylation, bromination, and deamination. google.com | Demonstrates the use of protecting groups and a multi-step sequence to control substitution patterns. |
| 1-Bromo-3,5-difluorobenzene | 3,5-Difluoroaniline | Sandmeyer reaction. google.com | A direct and common method for converting anilines to the corresponding aryl bromides. |
| 1,3-Dibromo-5-iodobenzene | 3,5-Dibromoaniline | Sandmeyer reaction (iodination). chemicalbook.com | Illustrates the versatility of the Sandmeyer approach for introducing different halogens. |
Industrial Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on cost-effectiveness, safety, environmental impact, and process efficiency.
Catalyst Systems and Recovery (Homogeneous vs. Heterogeneous Catalysts)
Catalysis plays a pivotal role in many of the synthetic steps leading to halogenated aromatics, particularly in Sandmeyer and cross-coupling reactions. The choice between homogeneous and heterogeneous catalysts is a key industrial consideration.
Homogeneous catalysts , such as palladium complexes with specific phosphine (B1218219) ligands, are often used in cross-coupling reactions. nih.gov These catalysts typically exhibit high activity and selectivity due to their well-defined active sites. However, a significant drawback is the difficulty of separating the catalyst from the product stream, which can lead to product contamination and loss of the expensive metal catalyst. nih.gov
Heterogeneous catalysts , in contrast, are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution), which greatly simplifies their recovery through filtration. An example is a copper catalyst supported on a solid matrix like Silochrom, which can be used in Sandmeyer reactions. nih.gov While recovery is easier, heterogeneous catalysts may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts. The development of robust and recyclable catalysts is a major focus of industrial chemical research.
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Palladium(II) acetate (B1210297) with phosphine ligands. nih.gov | High activity, high selectivity, mild reaction conditions. | Difficult to separate from product, potential for product contamination, catalyst loss. |
| Heterogeneous | Copper chloride on Silochrom support. nih.gov | Easy separation and recovery, potential for reuse, suitable for continuous flow processes. | May have lower activity/selectivity, potential for metal leaching into the product stream. |
Waste Stream Management and Environmental Impact
The synthesis of halogenated organic compounds inherently generates halogenated waste streams, which require careful management due to their potential environmental impact. temple.edu Industrial processes must incorporate strategies for handling aqueous and organic wastes containing residual halogens, acids, and metal catalysts. uakron.edugoogle.com
Key considerations for waste management include:
Waste Segregation: Halogenated and non-halogenated organic solvent wastes should be collected separately, as the disposal methods and costs can differ significantly. temple.edu
Treatment Technologies: A variety of technologies are available for treating halogenated organic wastes. Thermal treatment via incineration (e.g., liquid injection or rotary kiln) is a common method. epa.gov Other physical and chemical processes include steam stripping, carbon adsorption, and chemical dechlorination. epa.gov
Environmental Regulations: All waste disposal must comply with strict environmental regulations to minimize the release of hazardous substances. The selection of a treatment technology depends on the specific composition and volume of the waste stream. epa.gov
The use of halogenase enzymes as biocatalysts is an emerging area of research that could provide cleaner, more environmentally friendly methods for the regioselective halogenation of organic compounds, thereby reducing the reliance on harsh chemical reagents. acs.org
Process Intensification through Continuous Flow Systems
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow chemistry is a key technology in this area and offers significant advantages over traditional batch processing for the synthesis of specialty chemicals like this compound. nih.govrsc.org
Benefits of continuous flow systems include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature, which is crucial for managing highly exothermic reactions or thermally unstable intermediates like diazonium salts. researchgate.netrsc.org
Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risk associated with potential runaway reactions.
Increased Efficiency and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields, better selectivity, and reduced formation of byproducts. nih.gov
Facilitated Scalability: Scaling up a continuous flow process often involves running the system for a longer duration or "numbering up" by adding parallel reactor lines, which can be more straightforward than redesigning large-scale batch reactors. chemrxiv.org
The application of flow chemistry has been shown to enable new reaction discoveries and improve the synthesis of a wide range of organic molecules, including those involving photochemical or electrochemical steps. nih.govrsc.orgchemrxiv.org
Reactivity and Reaction Mechanisms of 1 Bromo 3,5 Diiodobenzene
Cross-Coupling Reaction Pathways
1-Bromo-3,5-diiodobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I and C-Br bonds can be selectively harnessed to achieve sequential functionalization.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for creating new bonds at aromatic centers. For substrates like this compound, reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination proceed via a well-established catalytic cycle.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organoboron compound (like a boronic acid) and an aryl halide. The generally accepted mechanism involves three key steps libretexts.orgyonedalabs.com:
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond (C-I or C-Br) of this compound. This is often the rate-determining step and results in a square planar palladium(II) intermediate yonedalabs.com.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base activates the organoboron reagent to facilitate this transfer organic-chemistry.org.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle organic-synthesis.com.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle is similar to that of Suzuki coupling but differs in the nature of the nucleophile wikipedia.orglibretexts.org:
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex nih.gov.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex wikipedia.org.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst wikipedia.orgnih.gov.
The general catalytic cycles for these reactions are summarized in the table below.
| Reaction | Key Mechanistic Steps | Catalyst State Transition |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) → Pd(II) → Pd(0) |
| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Pd(0) → Pd(II) → Pd(0) |
A key feature of this compound is the differential reactivity of its halogen substituents, often referred to as orthogonal reactivity. The carbon-halogen bond strength decreases in the order C-Br > C-I. Consequently, the C-I bond has a lower bond dissociation energy and is more susceptible to oxidative addition by a palladium catalyst under milder conditions than the more robust C-Br bond nih.govresearchgate.net.
This reactivity difference allows for selective and sequential functionalization. By carefully controlling reaction conditions (e.g., temperature, catalyst, ligands), it is possible to first perform a cross-coupling reaction exclusively at one of the C-I positions. Following this initial transformation, a second, distinct coupling reaction can be carried out at the remaining C-I bond and finally at the C-Br bond, often under more forcing conditions or with a different catalyst system tailored for the less reactive C-Br bond nih.gov. This stepwise approach enables the synthesis of highly complex and unsymmetrical 1,3,5-trisubstituted benzene (B151609) derivatives from a single starting material.
| Halogen Bond | Relative Bond Strength | Reactivity in Oxidative Addition | Typical Reaction Conditions |
| C-I | Weaker | Higher | Milder (e.g., lower temperature) |
| C-Br | Stronger | Lower | Harsher (e.g., higher temperature, stronger ligands) |
Regioselectivity in the cross-coupling of this compound is primarily governed by the inherent reactivity difference between the C-I and C-Br bonds, as discussed above. The first coupling reaction will predictably occur at one of the two equivalent and more reactive iodine-substituted positions (C3 or C5).
Once one iodine has been substituted, the regioselectivity of a second coupling step depends on the remaining C-I and C-Br bonds. The C-I bond will still be significantly more reactive than the C-Br bond. Therefore, a second coupling reaction under controlled conditions will favor the remaining iodinated position. Only after both C-I bonds have been functionalized will the C-Br bond react.
In polyhalogenated systems containing identical halogens, electronic factors can influence regioselectivity. Oxidative addition is generally favored at the most electrophilic (electron-poor) carbon atom, a trend that often parallels the selectivity observed in nucleophilic aromatic substitution (SNAr) reactions nih.gov. However, in this compound, the two iodine atoms are in electronically equivalent environments, making the initial site of reaction statistically determined between the C3 and C5 positions. Stereochemical control is not a factor for the achiral aromatic ring itself but can be relevant for the incoming coupling partner or if chiral ligands are used on the catalyst.
Substitution Reactions
Beyond metal-catalyzed cross-coupling, aryl halides can undergo substitution reactions through nucleophilic or electrophilic pathways. The electronic properties of the three halogen substituents on this compound heavily influence its reactivity in these transformations.
Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is uncommon for simple aryl halides like chlorobenzene (B131634) because the electron-rich nature of the benzene ring repels nucleophiles libretexts.org.
For an SNAr reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving group libretexts.org. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction via resonance.
This compound lacks strong activating groups. While halogens are inductively electron-withdrawing, their ability to stabilize the anionic intermediate is modest compared to a nitro group. Therefore, the compound is generally unreactive towards SNAr via the common addition-elimination mechanism under standard conditions nih.govresearchgate.net. For a substitution reaction to occur, it would likely require extremely harsh conditions (high temperature and pressure) and a very strong nucleophile (e.g., NaNH₂). Under such conditions, the reaction may proceed through an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate youtube.com.
In Electrophilic Aromatic Substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. This reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex wku.edu.
The three halogen atoms in this compound have a profound effect on its reactivity towards EAS. Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which removes electron density from the ring and makes it less nucleophilic and thus less reactive towards electrophiles. With three such deactivating groups, the ring is significantly deactivated, and EAS reactions are expected to be very slow and require harsh conditions rsc.org.
Despite being deactivating, halogens are ortho, para-directors because of their electron-donating resonance effect (+R), which can stabilize the carbocation intermediate when the attack occurs at the ortho or para positions. In this compound, the available positions for substitution are C2, C4, and C6. The directing effects on these positions are as follows:
Position C2: ortho to Br (C1) and ortho to I (C3).
Position C4: para to Br (C1) and ortho to I (C3 and C5).
Position C6: ortho to Br (C1) and ortho to I (C5).
Halogen Atom as Leaving Group in Aromatic Transformations
The utility of this compound in organic synthesis is largely defined by the differential reactivity of its halogen substituents. In many aromatic transformations, particularly transition-metal-catalyzed cross-coupling reactions, the halogen atom serves as a leaving group. The efficiency with which a halogen atom can be displaced is inversely related to the strength of the carbon-halogen (C-X) bond.
The C-I bond is significantly weaker and longer than the C-Br bond, making the iodine atoms more reactive and better leaving groups in a variety of reactions. beilstein-journals.orglibretexts.org This difference in bond dissociation energy allows for selective functionalization of the C-I positions while leaving the C-Br bond intact.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Average Bond Enthalpy (kJ/mol) | Average Bond Length (pm) |
|---|---|---|
| C-Br | 285 | 194 |
This hierarchy of reactivity is prominently exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. libretexts.org The general order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl. libretexts.org Consequently, a palladium(0) catalyst will selectively insert into one of the C-I bonds of this compound, enabling the formation of a new carbon-carbon or carbon-heteroatom bond at that position. This chemoselectivity allows for a stepwise approach to molecular construction, where the iodine atoms are replaced in a first step, followed by a subsequent, potentially different, coupling reaction at the less reactive bromine site.
Oxidation and Reduction Chemistry
The chemical behavior of this compound extends to oxidation and reduction reactions, which primarily target the carbon-halogen bonds.
Oxidation: The iodine atoms in this compound are susceptible to oxidation, a reaction characteristic of iodoarenes. A significant oxidation pathway involves the formation of hypervalent iodine compounds, specifically diaryliodonium salts. beilstein-journals.orgrsc.org While direct oxidation of this compound is not extensively detailed, general methods are widely applicable. These syntheses typically involve the oxidation of the iodoarene in the presence of another arene and a strong acid, using a suitable oxidant like Oxone (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (mCPBA). beilstein-journals.orgorganic-chemistry.org This process generates a highly reactive λ³-iodane species that can be used as an electrophilic arylating reagent in subsequent transformations. rsc.org
Table 2: Generalized Synthesis of Diaryliodonium Salts from Iodoarenes
| Iodoarene | Arene Partner | Oxidant/Acid System | Product Type |
|---|---|---|---|
| Ar-I | Ar'-H | Oxone / H₂SO₄ | [Ar-I-Ar']⁺ HSO₄⁻ |
This table represents a generalized reaction pathway applicable to iodoarenes like this compound.
Reduction: Reduction of this compound typically involves hydrodehalogenation, a process where a halogen atom is replaced by a hydrogen atom. This can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst), or treatment with reducing agents like metal hydrides or dissolving metals. Due to the reactivity trend of the C-X bonds (C-I > C-Br), the iodine atoms would be reduced preferentially over the bromine atom under controlled conditions. Complete reduction would lead to the formation of bromobenzene (B47551) and ultimately benzene.
Mechanistic Insights into Reactive Intermediates
The transformations of this compound proceed through several key reactive intermediates, depending on the reaction conditions.
Organometallic Intermediates: One of the most common pathways to functionalize this compound is through the formation of organometallic intermediates via metal-halogen exchange. Reaction with organolithium reagents (e.g., n-butyllithium) at low temperatures leads to the selective replacement of one of the iodine atoms with lithium, forming a highly reactive aryllithium species. This selectivity is driven by the greater lability of the C-I bond. Similarly, Grignard reagents can be prepared, though potentially with less selectivity. These nucleophilic aryl anion equivalents can then react with a wide range of electrophiles to form new bonds.
Palladium-Complex Intermediates: In palladium-catalyzed cross-coupling reactions, the mechanism proceeds through a well-defined catalytic cycle involving organopalladium intermediates. libretexts.orgnobelprize.org
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into a C-X bond. For this compound, this occurs selectively at a C-I bond to form an arylpalladium(II) iodide intermediate. researchgate.net
Transmetalation: In reactions like the Suzuki or Stille coupling, the organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the halide. nobelprize.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are expelled from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. libretexts.orgnobelprize.org
Table 3: Key Steps and Intermediates in Palladium-Catalyzed Cross-Coupling
| Step | Description | Key Intermediate |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the Ar-I bond. | Arylpalladium(II) Halide (Ar-Pd(II)-I) |
| Transmetalation | Organic group (R) from an organometallic reagent (R-M) replaces the halide on palladium. | Di-organopalladium(II) (Ar-Pd(II)-R) |
Understanding the formation and behavior of these intermediates is crucial for predicting reaction outcomes and designing synthetic strategies that leverage the unique reactivity of this compound.
Derivatives, Analogues, and Structure Reactivity Relationships
Synthesis of Functionalized 1-Bromo-3,5-diiodobenzene Derivatives
The synthesis of functionalized derivatives of this compound primarily leverages the difference in reactivity among the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In transition-metal-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond due to its lower bond dissociation energy. This reactivity hierarchy allows for selective functionalization at the iodine-bearing positions while leaving the bromine atom intact for subsequent transformations.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental in this regard. guidechem.com By carefully controlling reaction conditions, such as temperature and catalyst choice, chemists can achieve mono- or di-substitution at the C-I positions with high selectivity. researchgate.net
For example, in a Sonogashira coupling, this compound can react with terminal alkynes to form mono- or di-alkynylated products. wikipedia.orglibretexts.org Performing the reaction with one equivalent of the alkyne at room temperature would favor monosubstitution at one of the iodine positions. The introduction of a second equivalent of the same or a different alkyne can then lead to a disubstituted product. The less reactive C-Br bond typically remains untouched under these mild conditions, serving as a handle for further, more forcing, coupling reactions. wikipedia.org This stepwise approach is fundamental to creating complex, unsymmetrically substituted aromatic compounds.
| Reaction Type | Reactant | Key Conditions | Product Type | Selectivity |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, amine base, room temperature | Mono- or di-alkynyl-1-bromo-benzene | High selectivity for reaction at C-I over C-Br bonds. libretexts.org |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(0) catalyst, base (e.g., K₂CO₃, Cs₂CO₃) | Mono- or di-aryl-1-bromo-benzene | Preferential coupling at the more reactive C-I sites. researchgate.net |
| Heck Coupling | Alkene | Pd(0) catalyst, base | Mono- or di-alkenyl-1-bromo-benzene | C-I bonds react under milder conditions than C-Br bonds. guidechem.com |
Comparative Analysis of Halogenated Benzene (B151609) Analogues
The reactivity of this compound is best understood by comparing it with other halogenated benzenes, considering the distinct electronic and steric properties of each halogen substituent.
Halogen atoms influence the reactivity of the benzene ring through a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
Inductive Effect (-I): Due to their high electronegativity, all halogens are electron-withdrawing through the sigma bond network. This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution compared to benzene. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. This electron donation counteracts the inductive effect to some extent and is responsible for directing incoming electrophiles to the ortho and para positions.
| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | C–X Bond Energy (kJ/mol) |
|---|---|---|---|
| F | 3.98 | 1.47 | 485 |
| Cl | 3.16 | 1.75 | 328 |
| Br | 2.96 | 1.85 | 276 |
| I | 2.66 | 1.98 | 240 |
The electronic and steric properties of halogens directly dictate the reactivity of halogenated benzenes in different classes of reactions.
Cross-Coupling Reactions: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond. libretexts.org The ease of this step is inversely related to the C-X bond strength. Consequently, the reactivity of aryl halides follows the order: C-I > C-Br > C-Cl > C-F. researchgate.net This differential reactivity is the cornerstone of selective functionalization in polyhalogenated compounds like this compound.
Electrophilic Aromatic Substitution (EAS): In EAS, the benzene ring acts as a nucleophile. The strong inductive effect of halogens deactivates the ring. Since the inductive effect weakens down the group (F > Cl > Br > I), iodobenzene (B50100) is the least deactivated (most reactive) among the halobenzenes, and fluorobenzene (B45895) is the most deactivated (least reactive).
| Reaction Type | Reactivity Order of Aryl Halides | Governing Factor |
|---|---|---|
| Cross-Coupling (e.g., Suzuki, Sonogashira) | Ar-I > Ar-Br > Ar-Cl > Ar-F | Carbon-Halogen Bond Dissociation Energy |
| Electrophilic Aromatic Substitution | Ar-I > Ar-Br > Ar-Cl > Ar-F | Inductive Effect (-I) |
Design and Synthesis of Advanced Halogenated Aromatic Scaffolds
The principles of differential reactivity in halogenated benzenes are applied to the rational design and synthesis of more complex molecular structures, including multi-halogenated architectures and three-dimensional ring systems.
Multi-halogenated benzenes, especially those with different halogens like this compound, are highly valuable synthons. They are designed for programmed, sequential cross-coupling reactions, allowing for the controlled, stepwise introduction of different functional groups onto the aromatic ring. This strategy provides a powerful route to complex, unsymmetrically substituted benzenes that would be difficult to access through other methods. The ability to perform a reaction at a C-I bond, followed by a different reaction at a C-Br bond, and potentially another at a C-Cl bond, enables a divergent and efficient approach to building molecular complexity.
Halogenated aromatic compounds are key precursors in the synthesis of bridged and fused ring systems, which are common motifs in natural products and pharmaceuticals. These three-dimensional structures are often constructed using intramolecular reactions or cycloadditions. For instance, a derivative of this compound, after being functionalized at the iodine positions with appropriate side chains, could undergo an intramolecular Heck or Suzuki reaction to form a new ring fused to the original benzene core. Similarly, these functionalized scaffolds can be designed to participate in cycloaddition reactions that generate bridged bicyclic systems, thereby expanding the structural diversity accessible from simple halogenated aromatics.
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 3,5 Diiodobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Electronic Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 1-bromo-3,5-diiodobenzene, with its distinct substitution pattern, NMR provides unambiguous evidence of its constitution and the electronic influence of the halogen substituents on the aromatic ring.
The ¹H NMR spectrum of this compound is defined by the unique arrangement of its aromatic protons. Due to the C2v symmetry of the molecule, the protons at the C2 and C6 positions are chemically equivalent, as is the single proton at the C4 position. This leads to a predictable set of signals.
¹H NMR Spectrum: The proton at C4 (H-4) is expected to appear as a triplet, as it is coupled to two equivalent neighboring protons (H-2 and H-6). The protons at C2 and C6 (H-2, H-6) are chemically equivalent but magnetically non-equivalent. They are coupled to H-4, and would therefore be expected to appear as a doublet. The significant deshielding effect of the three halogen atoms shifts these proton signals downfield into the aromatic region.
¹³C NMR Spectrum: The ¹³C NMR spectrum is characterized by four distinct signals corresponding to the four unique carbon environments in the aromatic ring. The carbons directly bonded to the halogen atoms (C-1, C-3, C-5) are significantly deshielded, with their chemical shifts influenced by the specific halogen. The carbon bearing the bromine atom (C-1) will have a distinct chemical shift compared to the two equivalent carbons bearing iodine atoms (C-3, C-5). The remaining non-halogenated carbons (C-2, C-4, C-6) also show distinct signals based on their proximity to the electron-withdrawing substituents.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling |
|---|---|---|---|---|
| ¹H | H-2, H-6 | 7.8 - 8.2 | Doublet | Coupled to H-4 |
| ¹H | H-4 | 7.6 - 8.0 | Triplet | Coupled to H-2, H-6 |
| ¹³C | C-1 | ~123 | Singlet | C-Br |
| ¹³C | C-3, C-5 | ~95 | Singlet | C-I |
| ¹³C | C-2, C-6 | ~140 | Singlet | C-H |
| ¹³C | C-4 | ~135 | Singlet | C-H |
Note: These are predicted values based on standard substituent effects; actual experimental values may vary based on solvent and other conditions.
To definitively confirm the substitution pattern and assign signals, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the signal for H-4 with the signal for H-2/H-6, confirming their spin-spin coupling and spatial proximity on the aromatic ring. This correlation is crucial for verifying the 1,3,5-substitution pattern.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment maps long-range (2-3 bond) correlations between protons and carbons. This would be used to assign the carbon signals unambiguously. For instance, the H-4 proton would show a correlation to the carbons at C-2, C-6, and C-5/C-3, while the H-2/H-6 protons would show correlations to C-4, C-1, and C-3/C-5. These correlations provide a complete and robust confirmation of the molecular framework.
Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, the IR spectrum reveals key information about the aromatic ring and the carbon-halogen bonds.
The spectrum is characterized by several key regions:
Aromatic C-H Stretching: Weak to medium absorptions are expected above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.
Aromatic C=C Stretching: A series of sharp peaks, typically between 1400 and 1600 cm⁻¹, correspond to the stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring.
C-H Out-of-Plane Bending: The substitution pattern on a benzene ring gives rise to characteristic strong absorption bands in the "fingerprint region" (below 1000 cm⁻¹). For a 1,3,5-trisubstituted ring, strong bands are expected in the 810-880 cm⁻¹ range.
Carbon-Halogen Stretching: The vibrations of the C-Br and C-I bonds are found at lower wavenumbers. The C-Br stretch typically appears in the 500-600 cm⁻¹ range, while the heavier C-I bond absorbs at an even lower frequency, generally between 480-550 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |
| Aromatic C=C Ring Stretch | 1550 - 1575 | Medium-Strong |
| Aromatic C=C Ring Stretch | 1420 - 1440 | Medium-Strong |
| C-H Out-of-Plane Bending | 810 - 880 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.
The molecular formula for this compound is C₆H₃BrI₂. A key feature in its mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pattern for any ion containing a bromine atom: two peaks of almost equal intensity separated by two mass-to-charge (m/z) units (the M and M+2 peaks). Iodine is monoisotopic (¹²⁷I).
Molecular Ion Peak: The molecular ion [C₆H₃⁷⁹BrI₂]⁺ would have an m/z of 408. The corresponding [C₆H₃⁸¹BrI₂]⁺ ion would have an m/z of 410. Therefore, the mass spectrum will show a pair of peaks at m/z 408 and 410 with a relative intensity ratio of approximately 1:1.
Fragmentation Pathways: The carbon-halogen bond strength decreases in the order C-Br > C-I. Therefore, the most likely initial fragmentation event is the loss of an iodine atom, which is the best leaving group.
Loss of an Iodine atom: [M - I]⁺. This would result in a fragment ion [C₆H₃BrI]⁺, which would also exhibit the 1:1 isotopic pattern for bromine at m/z 281 and 283.
Loss of a Bromine atom: [M - Br]⁺. Loss of a bromine atom to form [C₆H₃I₂]⁺ is less favorable but possible, resulting in a single peak at m/z 329.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Notes |
|---|---|---|---|
| [M]⁺ | [C₆H₃⁷⁹BrI₂]⁺ | 408 | Molecular Ion |
| [M+2]⁺ | [C₆H₃⁸¹BrI₂]⁺ | 410 | Isotopic Peak (Bromine-81) |
| [M-I]⁺ | [C₆H₃⁷⁹BrI]⁺ | 281 | Loss of one Iodine atom |
| [M-I+2]⁺ | [C₆H₃⁸¹BrI]⁺ | 283 | Isotopic Peak (Bromine-81) |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
However, a review of publicly available crystallographic databases indicates that the crystal structure for this compound has not been reported. Therefore, a detailed experimental analysis of its solid-state conformation and specific intermolecular interactions is not possible at this time.
Computational and Theoretical Investigations of 1 Bromo 3,5 Diiodobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-bromo-3,5-diiodobenzene, DFT calculations are instrumental in predicting its geometry, electronic properties, and reactivity.
DFT calculations, such as those using the B3LYP functional, can accurately model the molecular structure of halogenated benzenes. researchgate.net These calculations help in understanding the distribution of electron density within the molecule. The presence of three halogen atoms (one bromine and two iodine) significantly influences the electronic environment of the benzene (B151609) ring. Due to the high electronegativity of the halogens, they act as electron-withdrawing groups, which can be quantified through computational analysis of the molecular electrostatic potential (MEP).
The MEP map visually represents the charge distribution and is a valuable tool for predicting how the molecule will interact with other chemical species. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. In this compound, the areas around the halogen atoms, particularly along the extension of the C-X (X = Br, I) bonds, are of special interest due to the phenomenon of the "σ-hole," which will be discussed in a later section.
Furthermore, DFT is used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. Functionals like M06-2X are often recommended for their accuracy in describing noncovalent interactions and predicting reaction energetics and selectivities in halogenated compounds. researchgate.netresearchgate.netbeilstein-journals.org
Table 1: Predicted Electronic Properties of Halogenated Benzenes from DFT Calculations
| Property | Description | Predicted Trend for this compound |
|---|---|---|
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A relatively moderate gap, suggesting stability but with potential for reactivity under specific conditions. |
| Electron Affinity | Energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Expected to be positive, indicating a tendency to accept electrons. |
| Ionization Potential | The amount of energy required to remove an electron from a neutral atom or molecule. | Expected to be relatively high due to the electronegativity of the halogens. |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | A non-zero dipole moment is expected due to the asymmetrical arrangement of different halogen atoms. |
Note: Specific values would require dedicated DFT calculations for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its behavior in different environments, particularly in solution. MD simulations model the physical movements of atoms and molecules over time, allowing for the study of dynamic processes.
For a molecule like this compound, MD simulations can be used to understand its interactions with various solvent molecules. The simulations can reveal the preferred orientation of solvent molecules around the solute and provide information on the solvation shell structure. This is crucial for understanding reaction mechanisms in solution, as solvent molecules can play a significant role in stabilizing transition states and intermediates.
Conformational analysis, although limited for this specific molecule due to its rigidity, can still be explored. The minor rotations and vibrations of the C-Br and C-I bonds can be studied. In larger, more flexible molecules containing the this compound moiety, MD simulations would be essential for exploring the accessible conformations and their relative energies.
Quantum Chemical Calculations for Energetics, Orbital Interactions, and Charge Transfer Phenomena
Quantum chemical calculations, including both DFT and higher-level ab initio methods, provide detailed information on the energetics, orbital interactions, and charge transfer phenomena of this compound.
Energetics: These calculations can determine the molecule's stability by computing its heat of formation and bond dissociation energies (BDEs). beilstein-journals.org The C-I bonds are weaker and more reactive than the C-Br bond, a fact that can be quantified through BDE calculations. This differential reactivity is a key feature exploited in the synthetic applications of this compound.
Charge Transfer: Quantum chemical calculations are particularly important for studying charge transfer in complexes involving this compound. When this molecule interacts with a Lewis base, for example, there is a transfer of electron density from the base to the halogenated ring. This charge transfer is a key component of halogen bonding and can be quantified using various computational techniques.
Modeling of Noncovalent Interactions: Halogen Bonding and Halogen-π Interactions
This compound is an excellent candidate for participating in noncovalent interactions, particularly halogen bonding and halogen-π interactions. These interactions are crucial in crystal engineering, supramolecular chemistry, and materials science.
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a Lewis base. acs.org The theoretical basis for this seemingly counterintuitive interaction (since halogens are generally electronegative) is the concept of the "σ-hole". port.ac.uknih.govnih.govrsc.orgresearchgate.net
The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen's surface, centered along the axis of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). port.ac.ukresearchgate.net This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen atom. acs.org The electron density is drawn towards the more electronegative R group and is also depleted in the region of the σ-orbital involved in the covalent bond, leaving a belt of negative potential around the equator of the halogen and a positive cap (the σ-hole) at its pole. port.ac.ukresearchgate.net The magnitude of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F. unimi.it
The strength and directionality of halogen bonds are highly tunable, which makes them very useful in the design of new materials and functional molecular systems. researchgate.netnih.gov The properties of the halogen bond can be modulated by altering the substituents on the molecule acting as the halogen bond donor.
Electron-withdrawing groups attached to the aromatic ring of this compound would be expected to enhance the positive potential of the σ-holes on the iodine and bromine atoms, thereby strengthening the halogen bonds they form. chemistryviews.orgnsf.gov Conversely, electron-donating groups would weaken these interactions. chemistryviews.org The presence of two iodine atoms and one bromine atom offers multiple sites for halogen bonding with varying strengths, allowing for the construction of complex supramolecular architectures. Studies have shown that substituting aromatic hydrogens with highly electronegative atoms like fluorine can dramatically increase the strength of halogen bonds, in some cases by up to 100%. researchgate.netnih.gov
Table 2: Factors Influencing the Strength of Halogen Bonds
| Factor | Effect on Halogen Bond Strength |
|---|---|
| Nature of the Halogen Atom | Increases down the group (I > Br > Cl). |
| Substituents on the Halogen-Bond Donor | Electron-withdrawing groups increase strength; electron-donating groups decrease strength. chemistryviews.org |
| Nature of the Halogen-Bond Acceptor | Stronger Lewis bases form stronger halogen bonds. |
| Solvent | Polar solvents can weaken halogen bonds through competition. |
Besides interacting with lone pairs of Lewis bases, the σ-holes on the halogen atoms of this compound can also interact with the electron-rich π-systems of other molecules, such as other aromatic rings. This is known as a halogen-π interaction. researchgate.net These interactions are generally weaker than conventional halogen bonds but are still significant in controlling the packing of molecules in crystals and the assembly of supramolecular structures. rsc.org
Computational studies can model the geometry and energetics of these interactions. The halogen atom typically positions itself above the center of the π-system, maximizing the electrostatic attraction. nih.gov The strength of the interaction depends on the nature of both the halogenated molecule and the π-system. For this compound, the two iodine atoms would be the primary sites for forming halogen-π interactions. Theoretical calculations have shown that the interaction energy for halogen-benzene complexes can range from -27.80 to -37.18 kJ/mol, which is comparable to some hydrogen bonds. nih.gov
Mechanistic Studies through Computational Approaches
Theoretical and computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often inaccessible through experimental methods alone. For this compound, computational approaches such as Bonding Evolution Theory (BET) and photodissociation dynamics simulations can elucidate the complex electronic rearrangements and energy landscapes that govern its reactivity. Although direct computational studies on this compound are not extensively available in the literature, the principles of these theoretical frameworks, supported by findings for analogous halogenated benzenes, allow for a detailed and predictive analysis of its mechanistic behavior.
Bonding Evolution Theory (BET)
Bonding Evolution Theory is a powerful quantum-chemical method used to analyze the mechanism of a chemical reaction by describing the continuous changes in the electronic structure along the reaction pathway. It combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to provide a rigorous, unambiguous description of bond formation and cleavage.
The core of BET analysis lies in partitioning the reaction coordinate into a series of "structural stability domains" (SSDs). Within each SSD, the topology of the ELF remains constant. A change from one SSD to another signifies a "catastrophic" event, which corresponds to a significant electronic rearrangement, such as the breaking or forming of a chemical bond.
While a specific BET analysis for a reaction involving this compound has not been published, the methodology can be applied to a hypothetical reaction, such as the homolytic cleavage of a carbon-halogen bond (C-I or C-Br). In such a scenario, the BET analysis would proceed as follows:
Reaction Coordinate Mapping : First, the minimum energy path for the C-X bond dissociation would be computed using a suitable quantum chemistry method, such as Density Functional Theory (DFT).
ELF Topology Analysis : At each point along this reaction coordinate, the ELF would be calculated. The ELF is a function that reveals the regions of space where electron pairs are localized, such as in chemical bonds and lone pairs.
Identification of SSDs and Catastrophes : By analyzing the changes in the ELF topology, the reaction pathway would be divided into SSDs. The transition between SSDs would mark the key electronic events.
For the cleavage of a C-I bond in this compound, a hypothetical BET analysis would likely reveal a sequence of events as detailed in the table below.
| Structural Stability Domain (SSD) | Description of Electronic Structure | Key Event |
|---|---|---|
| SSD I | The initial state of the molecule with an intact C-I covalent bond, characterized by a disynaptic basin V(C, I) in the ELF, indicating a shared electron pair. | Initial elongation of the C-I bond. |
| SSD II | As the bond elongates, the population of the V(C, I) basin decreases, and monosynaptic basins, V(C) and V(I), begin to form on the carbon and iodine atoms, respectively. This signifies the weakening of the covalent bond and the emergence of radical character on each atom. | Transition from a covalent to a charge-shift bond. |
| SSD III | The disynaptic basin V(C, I) vanishes, and two separate monosynaptic basins, V(C) and V(I), are fully formed. This marks the complete cleavage of the C-I bond, resulting in a bromo-diiodophenyl radical and an iodine radical. | Homolytic bond rupture. |
This type of analysis provides a detailed, step-by-step picture of the electronic reorganization during the reaction, offering a much deeper understanding than a simple analysis of the energies of the reactant, transition state, and product.
Photodissociation
The photodissociation of a molecule involves the absorption of a photon, which excites the molecule to a higher electronic state. If this excited state is dissociative, or if it can transition to a dissociative state, the molecule will break apart. For this compound, the presence of heavy halogen atoms (bromine and especially iodine) plays a crucial role in its photodissociation dynamics.
Upon absorption of UV light, this compound would be promoted to an excited singlet state (S_n). The subsequent dissociation is governed by the potential energy surfaces of the various electronic states and the couplings between them. The key factors to consider are:
Bond Dissociation Energies (BDEs) : The C-I bond is significantly weaker than the C-Br bond in aryl halides. This suggests that upon photoexcitation, the C-I bond is the more likely candidate for cleavage. researchgate.netquora.com
Heavy Atom Effect : The presence of iodine and bromine atoms enhances spin-orbit coupling. This facilitates intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state to a triplet excited state (T_n). Many halobenzenes dissociate via repulsive triplet states. The heavy atom effect would likely lead to very rapid ISC in this compound, making photodissociation a very fast process.
Dissociation Pathways : The dissociation can occur through several pathways:
Direct Dissociation : The initial photoexcitation is to a repulsive electronic state, leading to immediate bond cleavage.
Predissociation : The molecule is first excited to a bound (stable) electronic state, and then it crosses over to a repulsive state, from which it dissociates. This is a common mechanism for aryl halides.
Given the properties of iodo- and bromo- benzenes, the photodissociation of this compound would likely proceed via predissociation following rapid intersystem crossing to a repulsive triplet state, leading predominantly to the cleavage of the weaker C-I bond.
The following table summarizes the key parameters influencing the photodissociation of this compound, based on data for related compounds.
| Parameter | Value | Significance in Photodissociation |
|---|---|---|
| Aryl C-I Bond Dissociation Energy | ~213 kJ/mol quora.com | Lower energy requirement for cleavage compared to C-Br. quora.com |
| Aryl C-Br Bond Dissociation Energy | ~285 kJ/mol quora.com | Higher energy requirement, making this bond less likely to break. quora.com |
| Spin-Orbit Coupling | High (especially for iodine) | Promotes rapid intersystem crossing from singlet to triplet excited states, leading to efficient dissociation. |
| Likely Primary Photoproducts | 3-bromo-5-iodophenyl radical + Iodine radical | Resulting from the cleavage of the weakest chemical bond. |
Computational studies, such as ab initio molecular dynamics simulations, could provide a more detailed picture by mapping the potential energy surfaces of the excited states and simulating the trajectory of the molecule after photoexcitation. Such simulations would be able to confirm the dominant dissociation channel, estimate the timescale of the dissociation, and identify any intermediate states or competing reaction pathways.
Applications in Complex Organic Molecule Synthesis
Role as a Versatile Synthetic Building Block
1-Bromo-3,5-diiodobenzene is recognized as a versatile intermediate and building block in organic synthesis. cymitquimica.comcalpaclab.com Its utility is rooted in the presence of three reactive sites—two iodine atoms and one bromine atom—on the aromatic ring. This arrangement provides a platform for multiple, distinct chemical transformations.
A key feature that defines its versatility is the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond, particularly in transition metal-catalyzed reactions. This hierarchy in reactivity, often referred to as orthogonal reactivity, enables chemists to perform sequential and site-selective modifications. For instance, the two C-I bonds can be selectively functionalized under conditions that leave the C-Br bond intact for a subsequent, different coupling reaction. This step-wise approach is fundamental to its role in building complex molecules where precise control over the introduction of functional groups is required.
Construction of Biaryl Compounds and Oligophenylenes through Cross-Coupling
The synthesis of biaryl and oligophenylene structures, which are important motifs in pharmaceuticals, agrochemicals, and materials science, is a significant application of halogenated aromatic compounds. this compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann couplings, to create new carbon-carbon bonds.
The differential reactivity of the halogens is exploited to control the synthesis of these compounds. In a typical palladium-catalyzed Suzuki coupling, the more reactive C-I bonds will react preferentially with a boronic acid partner. This allows for a two-step process:
Selective coupling at the two iodine positions to form a terphenyl intermediate.
Subsequent coupling at the less reactive bromine position with a different partner.
This stepwise strategy provides a controlled route to construct unsymmetrical, well-defined oligophenylenes, which are chains of aromatic rings. This level of control is crucial for tailoring the electronic and physical properties of the final molecule for applications in areas like organic electronics. nbinno.com
Application in Dendrimer Synthesis (e.g., Conjugated Polyphenylene Dendrimer-Based β-Diketones)
Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. The 1,3,5-substitution pattern of this compound makes it an ideal candidate to act as a core or a branching unit in the synthesis of dendrimers. nbinno.com While specific research detailing its use in creating conjugated polyphenylene dendrimer-based β-diketones is not extensively documented, its structural framework is highly suitable for building such architectures.
Similar trifunctional benzene (B151609) derivatives are used to construct rigid, π-conjugated dendrimers. nih.gov By reacting all three halogen sites through cross-coupling reactions, this compound can serve as a central scaffold from which dendritic branches emanate. The stepwise reactivity of the iodo and bromo groups allows for a convergent or divergent approach to dendrimer construction, affording precise control over the final molecular architecture. nbinno.com This methodology is essential for developing materials with unique physical and chemical properties, such as those used in electronics and photonics. nbinno.com
Synthesis of Heterocyclic Compounds and Macrocycles
Heterocyclic compounds and macrocycles are important classes of molecules, particularly in medicinal chemistry and supramolecular chemistry. The reactive halogen sites on this compound provide synthetic handles for constructing these complex ring systems. Although specific examples utilizing this compound are not widely reported in scientific literature, the reactivity patterns of analogous compounds illustrate its potential.
For example, a structurally related compound, 1-Bromo-3,5-dimethoxybenzene, has been used as a starting material to prepare a symmetrical benzimidazole (B57391) ruthenium complex, a type of heterocyclic compound. guidechem.com This synthesis involves converting the bromo-aromatic compound into an aryl boronic acid ester, followed by several steps to build the complex heterocyclic ligand. guidechem.com This demonstrates how the reactive sites on the 1,3,5-substituted ring can be transformed to participate in the formation of larger, cyclic structures. The ability to perform sequential cross-coupling reactions at the three positions of this compound could theoretically be applied to intramolecular reactions to form macrocycles or to build complex heterocyclic frameworks.
Emerging Research and Interdisciplinary Applications
Materials Science Applications
The exploration of 1-bromo-3,5-diiodobenzene in materials science is primarily centered on its potential as a building block for novel organic materials with tailored functionalities. The presence of both bromine and iodine atoms allows for selective, stepwise chemical modifications, offering a route to complex molecular architectures.
Development of Advanced Materials with Tunable Optical and Electronic Properties
While direct research on the optical and electronic properties of this compound is not extensively documented, the broader class of polyhalogenated benzenes is recognized for its potential in creating materials with tunable characteristics. The introduction of heavy atoms like bromine and iodine into an organic framework can significantly influence the material's photophysical and electronic behavior. These properties are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could lead to unique solid-state packing and intermolecular interactions, which are key determinants of a material's bulk optical and electronic properties.
Table 1: Potential Influence of Halogen Substitution on Material Properties
| Property | Influence of Bromine | Influence of Iodine | Potential Combined Effect in this compound |
|---|---|---|---|
| Luminescence | Can enhance phosphorescence through the heavy-atom effect. | Stronger heavy-atom effect than bromine, promoting intersystem crossing. | Potentially strong phosphorescence, useful for OLEDs. |
| Charge Transport | Can influence molecular packing and orbital overlap. | Can facilitate charge transport through halogen bonding networks. | Anisotropic charge transport properties. |
| Refractive Index | Increases the refractive index of organic materials. | Provides a significant increase in refractive index. | High refractive index materials for optical applications. |
| Band Gap | Can modify the HOMO-LUMO energy levels. | Can lower the band gap of conjugated systems. | Tunable electronic properties for semiconductor applications. |
Integration into Liquid Crystals and Polymeric Systems
Halogenated aromatic compounds are integral to the design of liquid crystals and advanced polymeric systems. For instance, 1-bromo-3,5-difluorobenzene has been noted as an intermediate in the preparation of liquid crystals. While specific studies on the integration of this compound into these systems are not widely available, its structural motifs suggest potential utility. The rigid core of the benzene (B151609) ring combined with the polarizable halogen atoms could be exploited to design liquid crystalline materials with specific phase behaviors. In polymeric systems, incorporating this compound could enhance properties such as thermal stability, flame retardancy, and refractive index. The differential reactivity of the C-Br and C-I bonds could also be utilized for post-polymerization modification, allowing for the introduction of further functionalities.
Medicinal Chemistry and Biological Applications
In the realm of medicinal chemistry, the unique electronic and steric properties of halogen atoms are increasingly being harnessed to design more effective therapeutic agents. The presence of both bromine and iodine in this compound makes it and its potential derivatives interesting candidates for biological evaluation.
Exploration of Anticancer Activity in Halogenated Benzene Derivatives
While there is no specific research detailing the anticancer activity of this compound, numerous studies have highlighted the potential of halogenated organic compounds as anticancer agents. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. The anticancer activity of doxorubicin, a widely used chemotherapy drug, is a subject of extensive research, with modifications to its structure being explored to enhance efficacy and reduce side effects. Halogenated compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific substitution pattern of this compound could lead to derivatives with novel mechanisms of action or improved selectivity for cancer cells.
Evaluation of Antimicrobial Properties of Derivatives
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Halogenated organic compounds have shown promise in this area. Studies on poly-substituted benzene derivatives have indicated that the nature and position of the substituents on the benzene ring are important factors for their antimicrobial activity. While direct studies on this compound are lacking, research on other halogenated phenols and benzene derivatives has demonstrated their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The development of derivatives of this compound could lead to new compounds with potent and selective antimicrobial properties.
Table 2: Antimicrobial Activity of Selected Halogenated Phenolic Compounds
| Compound | Target Organism | Activity |
|---|---|---|
| 2,2',3,3',6-pentabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans, Aspergillus fumigatus | Most Active |
Note: This table presents data on related halogenated compounds to illustrate the potential for antimicrobial activity in this class of molecules, as direct data for this compound is not available.
Role of Halogen Bonding in Ligand-Protein Interactions and Rational Drug Design
A key aspect of modern drug design is the understanding and utilization of non-covalent interactions to enhance the binding affinity and selectivity of a drug for its target protein. Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, is increasingly recognized as a significant contributor to ligand-protein binding. researchgate.net The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. ump.edu.pl
This compound possesses two strong halogen bond donors (iodine atoms) and one moderate donor (bromine atom). This makes it an intriguing scaffold for designing ligands that can form multiple halogen bonds within a protein's binding site. Such interactions can significantly improve the potency and selectivity of a drug candidate. researchgate.net The directional nature of halogen bonds also provides a powerful tool for rational drug design, allowing for the precise positioning of a ligand in a binding pocket to optimize its interaction with key amino acid residues. The study of SF5-substituted iodobenzenes has shown that the position of electron-withdrawing groups can significantly activate halogen bonding, suggesting that the electronic environment of the benzene ring in this compound could be tuned to modulate its halogen bonding capabilities. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-bromo-3,5-difluorobenzene |
| Doxorubicin |
| 2,2',3,3',6-pentabromo-4,4',5,5'-tetrahydroxydiphenylmethane |
| 3,3',5,5'-tetrachloro-2,2'-dihydroxydiphenylmethane |
Implications for Cellular Uptake and Membrane Permeation of Halogenated Compounds
The incorporation of halogen atoms into molecular structures can significantly influence their cellular uptake and membrane permeation, a critical factor in drug design and molecular biology. While direct studies on this compound are specific, the broader class of halogenated compounds provides insight into the governing principles. The mechanisms by which these compounds cross the cell membrane are complex and can involve various interactions with membrane components, including lipids, proteins, and saccharides nih.gov.
Halogenation can modulate a molecule's lipophilicity, which is a key determinant of passive diffusion across the phospholipid bilayer of the cell membrane. However, recent research highlights the important role of more specific interactions, such as halogen bonding, in mediating cellular entry iisc.ac.inresearchgate.net. A halogen bond is a noncovalent interaction between a halogen atom in a molecule and a negative site on another, such as a lone pair of electrons or a π-electron system. Studies have shown that the cellular uptake of certain molecules can be enhanced by incorporating halogen atoms, with the strength of this effect often increasing with the size of the halogen (from fluorine to iodine) iisc.ac.in. This suggests that the larger, more polarizable iodine atoms in this compound could potentially facilitate its interaction with cell surface components.
Research has demonstrated that halogen bonding can mediate the transport of molecules across cell membranes, potentially through interactions with transporters like the MCT8 transporter researchgate.net. For instance, studies on naphthalene-based halogenated molecules have illustrated how the extent of cellular transportation can be dependent on the specific halogen atom researchgate.net. Furthermore, the interplay between halogen bonds and other noncovalent interactions, such as chalcogen bonds, can also fine-tune cellular uptake iisc.ac.in. The specific pathways for internalization are varied and can include mechanisms like caveolin-mediated endocytosis researchgate.net.
These findings have significant implications for the design of therapeutic agents and molecular probes, where controlling cellular entry is paramount. By strategically halogenating a compound, it is possible to modulate its ability to permeate cell membranes and reach intracellular targets.
Analytical and Separation Science
Utilization of Halogen-π Interactions in Chromatographic Separations
In the field of analytical and separation science, noncovalent interactions are fundamental to the mechanisms of chromatographic separation. Among these, the halogen-π (X-π) interaction has emerged as a valuable tool for separating halogenated compounds. This interaction occurs between the electron-poor region of a covalently bonded halogen atom (known as a "σ-hole") and an electron-rich π-system, such as an aromatic ring nih.govrsc.org.
The strength of the halogen-π interaction is dependent on the identity of the halogen, increasing in the order F < Cl < Br < I. nih.gov This principle has been experimentally validated using liquid chromatography with stationary phases coated with carbon materials like C70-fullerene, which provide a strong π-interaction surface nih.govrsc.org. For halogenated benzenes, retention on such columns increases with the number of halogen substitutions, a direct consequence of the enhanced halogen-π interactions nih.gov.
Research has successfully demonstrated the separation of isomers of brominated benzenes using a C70-coated column by optimizing mobile phase conditions nih.govrsc.org. This highlights the selectivity that can be achieved by harnessing these specific interactions. The separation mechanism involves a competition between π-π interactions and halogen-π interactions between the analyte and the stationary phase nih.gov. For molecules with a higher degree of bromine substitution, the stronger halogen-π interaction becomes the dominant contributor to retention nih.gov.
The table below summarizes the elution order of dibromobenzene and tribromobenzene isomers on a C70-coated column, which is influenced by the interplay of π-π and halogen-π interactions.
| Compound | Elution Order |
| Dibromobenzene Isomers | o-dibromobenzene > m-dibromobenzene > p-dibromobenzene |
| Tribromobenzene Isomers | 1,2,3-tribromobenzene > 1,2,4-tribromobenzene > 1,3,5-tribromobenzene |
Data sourced from studies on chromatographic separations of brominated benzenes rsc.org.
This application of halogen-π interactions is not limited to fullerene-based columns. Other stationary phases, such as those with phenyl or biphenyl groups, also exhibit various dipole-dipole interactions, including halogen-π interactions, which contribute to the separation of different compounds pyvot.tech. The ability to exploit these subtle, yet significant, noncovalent forces provides chromatographers with a powerful method for the selective separation of halogenated aromatic compounds like this compound.
Agrochemical and Dye Industries (Broader Class Applications)
Halogenated aromatic compounds, the class to which this compound belongs, are of immense importance in several industrial sectors, most notably in the agrochemical and dye industries nih.govchemsec.orgnoaa.govtecamgroup.comtecamgroup.com. The introduction of halogen atoms into organic molecules is a key strategy for modulating their physicochemical and biological properties nih.govnih.govresearchgate.net.
Agrochemical Industry
In the past few decades, the use of halogenated compounds in agrochemical research and development has expanded significantly nih.govresearchgate.net. Halogen substitution is a critical tool used to optimize the efficacy, environmental safety, and economic viability of pesticides, including herbicides, fungicides, and insecticides nih.govnih.govpacificbiochem.com. Around 81% of agrochemicals launched between 2010 and 2020 contained halogen atoms researchgate.net.
The inclusion of halogens can lead to compounds with novel modes of action and improved properties such as:
Enhanced biological activity: Halogens can alter the electronic properties of a molecule, leading to stronger interactions with its biological target.
Modified metabolic stability: The presence of halogens can block sites of metabolic degradation, increasing the compound's persistence and effectiveness.
Altered physicochemical properties: Halogens affect a molecule's solubility, volatility, and transport properties within the plant or pest.
The following table provides examples of the types of halogenated compounds used in modern agrochemicals.
| Agrochemical Class | Role of Halogenation |
| Fungicides | Often contain fluorine atoms to enhance efficacy. |
| Herbicides | Frequently incorporate fluorine for improved activity. |
| Insecticides/Acaricides | Commonly feature "mixed" halogens like chlorine and fluorine. |
| Nematicides | Tend to have the largest number of halogen atoms. |
Information derived from reviews of modern halogen-containing pesticides nih.gov.
Dye Industry
Chlorinated aromatic hydrocarbons have historically been used in the manufacturing of dyes chemsec.org. Halogen atoms can act as auxochromes, modifying the color of the dye, and can also improve properties such as lightfastness and stability. However, the use of halogenated compounds in the textile industry is facing increasing scrutiny due to environmental concerns. Effluents from dyeing processes can contain halogenated azo dyes, which are often poorly biodegradable mdpi.com.
Recent studies have identified various halogenated compounds, including halogenated dinitrobenzenes, in finished synthetic garments nih.gov. While not all halogenated compounds used are problematic, the industry is under pressure to find more environmentally benign alternatives. The presence of these compounds in wastewater, measured by parameters like adsorbable organic halogen (AOX), is a significant environmental issue mdpi.com. Industrial sectors that produce or use halogenated compounds are increasingly adopting technologies like regenerative thermal oxidizers (RTOs) combined with scrubbers to mitigate the environmental impact of their emissions tecamgroup.comtecamgroup.com.
Future Research Directions and Open Challenges
Advanced Regioselective Functionalization Strategies
A significant area of ongoing research lies in the development of highly selective methods to functionalize the 1-bromo-3,5-diiodobenzene scaffold. The inherent difference in the bond dissociation energies of the C-I and C-Br bonds provides a basis for regioselective transformations. Generally, the C-I bond is more reactive than the C-Br bond in transition metal-catalyzed cross-coupling reactions. This reactivity difference allows for a stepwise or sequential functionalization approach.
Future strategies will likely focus on refining catalytic systems to achieve even greater control over this regioselectivity. This includes the design of new ligands for palladium and other transition metal catalysts that can discriminate more effectively between the iodine and bromine substituents. Such advancements would enable the precise and programmed introduction of different functional groups at specific positions on the benzene (B151609) ring, leading to the synthesis of complex, unsymmetrical multisubstituted aromatic compounds that are otherwise difficult to access. The exploration of orthogonal reaction conditions, where one type of coupling reaction proceeds selectively at the C-I bond without affecting the C-Br bond, and vice versa, will be a key challenge.
| Bond Type | Relative Reactivity in Cross-Coupling |
| C-I | Higher |
| C-Br | Lower |
Development of Sustainable and Green Synthesis Methods
The traditional synthesis of polyhalogenated aromatic compounds often involves multi-step procedures that may utilize hazardous reagents and generate significant chemical waste. A pressing challenge is the development of more sustainable and environmentally benign synthetic routes to this compound and its derivatives.
Future research in this area will likely focus on several key principles of green chemistry. This includes the exploration of solvent-free reaction conditions, potentially utilizing mechanochemistry to drive reactions. acs.org The use of air as a green oxidant in certain synthetic steps is another promising avenue. rsc.org Furthermore, the development of catalytic systems that are more efficient, require lower catalyst loadings, and can be recycled and reused will be crucial. The investigation of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing the need for intermediate purification steps and minimizing solvent usage. Research into alkyne functionalization as a metal-free method for constructing C-X bonds also presents a novel approach to synthesizing aryl halides. chu.edu.cn
Elucidation of Structure-Activity Relationships in Biological Systems
While this compound is primarily utilized as a synthetic intermediate, its derivatives have the potential for biological activity. A significant future direction is the systematic exploration of the structure-activity relationships (SAR) of compounds derived from this scaffold. The introduction of various functional groups at the 1, 3, and 5 positions can lead to libraries of novel compounds with diverse pharmacological properties.
For instance, the synthesis of diiodo-substituted 3-dithiocarbamic flavanones, which have shown antioxidant properties, highlights the potential for developing biologically active molecules from precursors related to this compound. Future SAR studies would involve the synthesis of a range of analogues with systematic variations in the substituents and the evaluation of their effects on specific biological targets. This could lead to the discovery of new therapeutic agents in areas such as oncology, infectious diseases, and neurodegenerative disorders. The presence of heavy halogen atoms can also be exploited in the design of radiopharmaceuticals or as probes for studying biological systems.
Exploration of Novel Catalytic Transformations Involving this compound
The utility of this compound as a building block in established cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira is well-documented. guidechem.com However, there is considerable scope for exploring its application in more novel catalytic transformations. The unique electronic properties conferred by the three halogen substituents could lead to unexpected reactivity and the discovery of new synthetic methodologies.
Future research could investigate the use of this compound in C-H activation and functionalization reactions, where the halogen atoms could act as directing groups. Another emerging area is the use of photoredox catalysis, which utilizes visible light to initiate chemical reactions. The application of this compound in such systems could provide new pathways for the formation of carbon-carbon and carbon-heteroatom bonds under mild reaction conditions. Furthermore, the development of tandem or cascade reactions initiated by the selective functionalization of one of the halogenated positions could lead to the rapid construction of complex molecular architectures.
| Catalytic Transformation | Potential Application of this compound |
| C-H Activation | Halogen atoms as directing groups |
| Photoredox Catalysis | Substrate for light-induced bond formation |
| Tandem Reactions | Sequential functionalization for complex molecule synthesis |
Expanding the Scope of Halogen Bonding in Supramolecular Chemistry and Materials
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. rsc.org This interaction has emerged as a powerful tool in crystal engineering and the design of supramolecular assemblies. This compound, with its two iodine atoms and one bromine atom, is an excellent candidate for acting as a multiple halogen bond donor. The strength of the halogen bond is dependent on the polarizability of the halogen atom, following the trend I > Br > Cl > F.
Future research will likely focus on systematically exploring the use of this compound in the construction of complex supramolecular architectures. This could include the design of co-crystals with specific network topologies, the formation of liquid crystals with tunable properties, and the development of functional materials such as sensors and catalysts. The directionality and tunable strength of halogen bonds make them highly attractive for the rational design of materials with desired properties. nih.gov The interplay between the different halogen bond donors (iodine and bromine) on the same molecule could lead to the formation of intricate and hierarchical self-assembled structures with novel functions.
Q & A
Q. What are the standard synthetic routes for preparing 1-bromo-3,5-diiodobenzene, and how are yields optimized?
The most common method involves a Metal-Halogen Exchange Reaction , where a triiodoarene precursor undergoes selective bromine substitution. For example, the reaction typically uses organometallic reagents (e.g., Grignard or lithium-based) to replace one iodine atom with bromine, yielding the product as a white solid in ~68% isolated yield . Key optimization factors include reaction temperature (often −78°C to room temperature), stoichiometry of the halogenating agent, and purification via column chromatography or recrystallization.
Q. What spectroscopic techniques are used to characterize this compound?
1H/13C NMR and IR spectroscopy are primary tools. The aromatic proton signals in NMR appear as distinct singlets due to symmetry, while iodine and bromine substituents induce characteristic deshielding effects. For example, the absence of splitting in the aromatic region confirms the 1,3,5-substitution pattern . IR can validate the absence of functional groups like -OH or -NH. Cross-referencing with literature data (e.g., Org. Biomol. Chem., 2011) is critical for structural confirmation .
Q. What are the primary applications of this compound in organic synthesis?
This compound serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) due to the orthogonal reactivity of bromine and iodine. Bromine is more reactive in palladium-catalyzed couplings, while iodine can participate in subsequent functionalization steps, enabling sequential derivatization .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in Metal-Halogen Exchange Reactions for dihalogenated arenes?
Regioselectivity is governed by steric and electronic factors. In triiodoarene precursors, the kinetically favored site for substitution is determined by the accessibility of iodine atoms to the organometallic reagent. For this compound, steric hindrance from adjacent iodine atoms may reduce reactivity at the 3- and 5-positions, favoring bromine substitution at the 1-position. Solvent polarity (e.g., THF vs. diethyl ether) and reaction time also modulate selectivity .
Q. What challenges arise in reconciling spectroscopic data from different studies on this compound?
Discrepancies in reported NMR chemical shifts (e.g., between Org. Biomol. Chem., 2011 and Adv. Syn. Cat., 2011) may stem from solvent effects (CDCl3 vs. DMSO-d6) or impurities. Researchers should validate data using internal standards (e.g., TMS) and replicate synthesis under controlled conditions. X-ray crystallography (as in CCDC 742262 for analogous compounds) provides definitive structural confirmation .
Q. How can the yield of this compound be improved beyond 68%?
Yield optimization requires addressing competing side reactions , such as over-halogenation or decomposition. Strategies include:
- Using substoichiometric amounts of the organometallic reagent to minimize over-reaction.
- Employing low-temperature conditions (−78°C) to suppress undesired pathways.
- Implementing flow chemistry for precise control of reaction kinetics .
Q. What are the implications of heavy atom effects (iodine/bromine) on photophysical or catalytic applications?
The high atomic mass of iodine introduces spin-orbit coupling , which can quench fluorescence but enhance intersystem crossing, making the compound useful in photocatalysis or as a heavy-atom derivative for crystallography. Bromine’s electronegativity may stabilize transition states in cross-coupling reactions .
Methodological Considerations
- Safety Protocols : Due to the volatility and toxicity of halogenated aromatics, use gloveboxes for air-sensitive steps and fume hoods for handling. Waste must be neutralized with bases (e.g., NaOH) to deactivate residual organometallic reagents .
- Data Validation : Always cross-check melting points, NMR shifts, and reaction yields against multiple literature sources to account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
